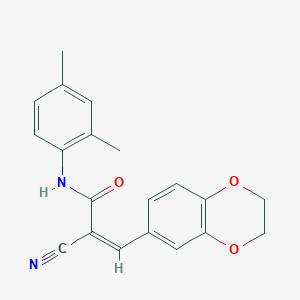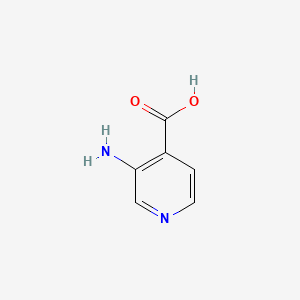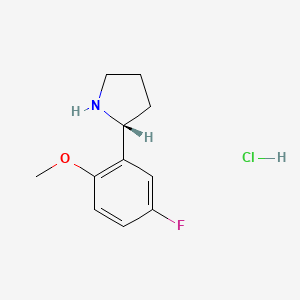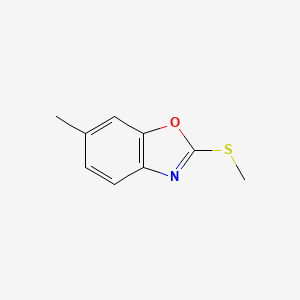![molecular formula C13H22N4O4S2 B2458096 N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide CAS No. 2097883-31-1](/img/structure/B2458096.png)
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide, also known as DS-1971a, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule belongs to the class of sulfonamides and has been found to exhibit promising pharmacological properties, making it a potential candidate for drug development.
科学的研究の応用
Antiproliferative Activity
Research has shown that novel sulfonamide derivatives, including those related to N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide, exhibit significant antiproliferative activity against various cancer cell lines. These compounds have been synthesized and assessed for their potential in inhibiting the proliferation of human breast cancer cell lines, such as MCF-7. Notably, certain sulfonamides have demonstrated higher antiproliferative activity compared to established chemotherapy drugs like doxorubicin. A molecular docking study further suggested their mode of action might involve the inhibition of carbonic anhydrase IX, a biomolecule highly expressed in certain cancer types (Bashandy, M. S., Alsaid, M., Arafa, R., & Ghorab, M., 2014).
Molecular and Supramolecular Structures
The unique structural characteristics of sulfonamide compounds, including crystallographic studies, have been extensively explored. For instance, studies on compounds like N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide provide insights into the molecular conformation, highlighting the potential for developing new crystalline forms of pharmaceuticals. These findings are critical for understanding the physicochemical properties of these compounds and their potential drug development applications (Kumar, M., Mallesha, L., Sridhar, M. A., Kapoor, K., Gupta, V., & Kant, R., 2012).
Synthesis of Novel Derivatives
The synthesis of novel derivatives of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide has been a significant focus of research. These studies aim to explore the therapeutic potential of these compounds, particularly as anticancer agents. For example, the synthesis and evaluation of 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides have shown promising anticancer activity, with certain compounds exhibiting selectivity towards leukemia, colon cancer, and melanoma cell lines. These findings underline the importance of structural modifications in enhancing the therapeutic efficacy of sulfonamide derivatives (Szafrański, K., & Sławiński, J., 2015).
Prospective Ligands for Metal Coordination
Another area of research is the exploration of sulfonamide derivatives as prospective ligands for metal coordination. Studies have demonstrated that these compounds, due to their unique structural features, can form complexes with metals, which might be useful in various applications, including catalysis, material science, and as potential therapeutic agents. The detailed understanding of their molecular and supramolecular structures is crucial for the development of new materials and drugs (Jacobs, D. L., Chan, B., & O'Connor, A. R., 2013).
作用機序
Target of Action
It’s known that sulfonamide drugs, which this compound is a derivative of, typically target the enzymedihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, which is essential for bacterial DNA growth and cell division .
Mode of Action
The mode of action of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide is likely similar to other sulfonamides. The structural similarity between sulfonamides and para-aminobenzoic acid (PABA) allows sulfonamides to inhibit and replace PABA in the enzyme dihydropteroate synthetase . This inhibition eventually prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division .
Biochemical Pathways
The biochemical pathways affected by this compound are likely those involved in the synthesis of folate. By inhibiting dihydropteroate synthetase, the compound disrupts the formation of dihydrofolate and tetrahydrofolate . These molecules are critical for the synthesis of nucleotides, which are the building blocks of DNA. Therefore, the compound’s action can lead to the inhibition of bacterial growth and replication .
Pharmacokinetics
It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . The pharmacokinetics of such compounds would depend on their specific chemical structure and could influence their bioavailability.
Result of Action
The result of the compound’s action at the molecular and cellular level is the inhibition of bacterial DNA growth and cell division . By preventing the formation of dihydrofolate and tetrahydrofolate, the compound disrupts the synthesis of nucleotides, thereby inhibiting the replication of bacterial DNA .
特性
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O4S2/c1-16(2)23(20,21)17-8-5-12(6-9-17)10-15-22(18,19)13-4-3-7-14-11-13/h3-4,7,11-12,15H,5-6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBELQLSGAWIGHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5,6-trimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2458014.png)



![N-(4-fluorophenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B2458019.png)

![N,N-dimethyl-4-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzenesulfonamide](/img/structure/B2458022.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-methylphenoxy)acetate](/img/structure/B2458024.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2458026.png)

![2-(9-Chloro-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2458029.png)
![8-(3-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458032.png)
![N'-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B2458035.png)
![Ethyl 5-hydroxy-1,2-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]indole-3-carboxylate](/img/structure/B2458036.png)